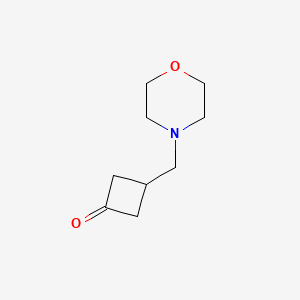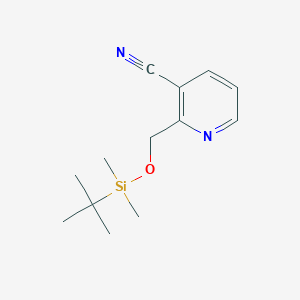
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is an organic compound that features a nicotinonitrile core with a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is of interest in organic synthesis due to its stability and reactivity, making it a valuable intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to introduce the nicotinonitrile moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrile group, using reagents like Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Grignard reagents in ether solvents at low temperatures.
Major Products Formed
Oxidation: The major product is typically an aldehyde or ketone.
Reduction: The major product is usually an amine or alcohol.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives.
科学的研究の応用
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile involves its reactivity as a protected intermediate. The TBDMS group provides stability, allowing for selective reactions at other functional groups. Upon deprotection, the compound can participate in various chemical transformations, targeting specific molecular pathways and interactions.
類似化合物との比較
Similar Compounds
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)acetaldehyde
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)aniline
- 2-(((tert-Butyldimethylsilyl)oxy)methyl)phenol
Uniqueness
2-(((tert-Butyldimethylsilyl)oxy)methyl)nicotinonitrile is unique due to its combination of a nicotinonitrile core and a TBDMS protecting group. This structure provides both stability and reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining selectivity and stability sets it apart from other similar compounds.
特性
分子式 |
C13H20N2OSi |
|---|---|
分子量 |
248.40 g/mol |
IUPAC名 |
2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-13(2,3)17(4,5)16-10-12-11(9-14)7-6-8-15-12/h6-8H,10H2,1-5H3 |
InChIキー |
ZYUPVHNUNFDWRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=N1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


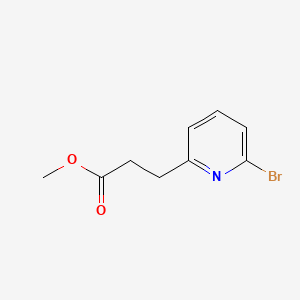
![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
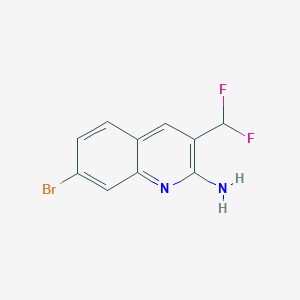
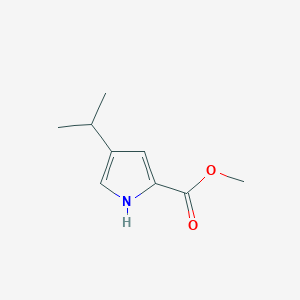
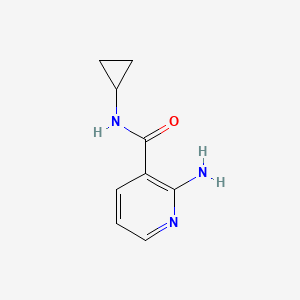
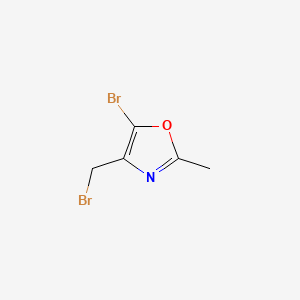

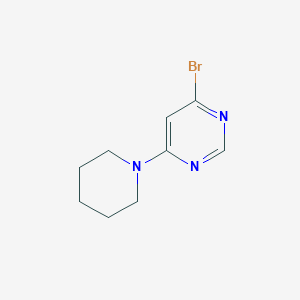
![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)
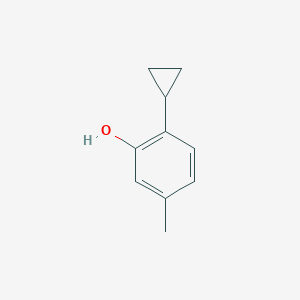
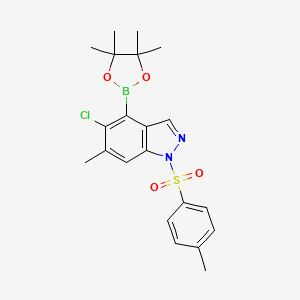

![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)
